N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine

Description

Structural Classification in Nitropyrazole Derivatives

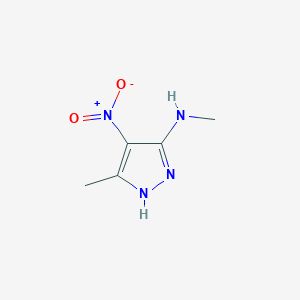

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine belongs to the nitropyrazole class, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and at least one nitro (-NO₂) substituent. Its structure features:

- N-methyl group at the 1-position

- Nitro group at the 4-position

- Amine group at the 3-position

- Methyl group at the 5-position

This substitution pattern distinguishes it from common nitropyrazole derivatives such as 3-nitropyrazole-1-carboxamides or 4-nitro-1-alkylpyrazoles. The methyl groups at the 1- and 5-positions create steric effects that influence the molecule’s planarity, as evidenced by computational studies showing a 12° deviation from coplanarity between the nitro group and pyrazole ring.

Table 1: Comparative Substituent Patterns in Nitropyrazoles

| Compound | 1-Position | 3-Position | 4-Position | 5-Position |

|---|---|---|---|---|

| 3-Nitropyrazole | H | NO₂ | H | H |

| 4-Nitro-1-ethylpyrazole | C₂H₅ | H | NO₂ | H |

| This compound | CH₃ | NH₂ | NO₂ | CH₃ |

The 3-amino-4-nitro configuration creates a push-pull electronic system, with the nitro group acting as an electron-withdrawing moiety and the amine as an electron donor. This electronic asymmetry has been shown to increase dipole moments to 5.2 Debye in comparable structures.

Historical Development of N-Substituted Nitropyrazoles

The synthesis of N-substituted nitropyrazoles evolved through three key phases:

Direct Nitration Era (Pre-1980): Early methods used HNO₃/H₂SO₄ mixtures, yielding predominantly 4-nitropyrazoles through electrophilic aromatic substitution. These conditions often led to over-nitration and poor regioselectivity.

Acetyl Nitrate Methods (1980–2000): The patent US4235995A demonstrated that preformed acetyl nitrate (AcONO₂) at 0–5°C could nitrate pyrazoles at the 1-position with 84% yield, enabling controlled N-substitution. This advance permitted the synthesis of derivatives like 1-(2-ethoxyethyl)-3-nitropyrazole-4-carboxamide.

Nitro Group Migration Strategies (Post-2000): Modern approaches leverage the thermal rearrangement of N-nitropyrazoles to C-nitro isomers. For example, heating 1-methyl-N-nitropyrazole at 150°C in chlorobenzene produces 4-nitro-1-methylpyrazole through a -sigmatropic shift. This methodology likely applies to this compound, where the 3-amino group directs nitro placement.

Critical Reaction Pathway:

Pyrazole → N-Nitration → Thermal Rearrangement → C-Nitro Derivative

The introduction of methyl groups at the 1- and 5-positions emerged as a strategy to prevent N-oxide formation during nitration, a side reaction prevalent in early synthetic attempts.

Positional Isomerism in Polyfunctional Pyrazole Systems

The compound’s regiochemistry results from competing electronic and steric effects:

Nitro Group Orientation:

Methyl Group Effects:

Amine Group Influence:

The 3-amino group directs electrophiles to the 4-position through resonance:NH₂ → Donates electron density → Activates C4 for nitrationThis explains the compound’s preference for 4-nitro over 5-nitro isomers, despite both positions being ortho to nitrogen atoms.

Table 2: Vibrational Frequency Shifts in Positional Isomers

| Mode | 3-Nitro (cm⁻¹) | 4-Nitro (cm⁻¹) |

|---|---|---|

| ν(N-O) asym | 1532 | 1518 |

| ν(N-O) sym | 1354 | 1347 |

| Ring breathing | 987 | 1003 |

Data from Raman spectroscopy confirms that 4-nitro substitution produces a 15 cm⁻¹ downshift in asymmetric N-O stretching compared to 3-nitro analogs, indicative of reduced nitro group conjugation.

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

N,5-dimethyl-4-nitro-1H-pyrazol-3-amine |

InChI |

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6-2)8-7-3/h1-2H3,(H2,6,7,8) |

InChI Key |

FZCBTWRFIPHSLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)NC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Substituted Hydrazines with β-Diketones or β-Ketoesters

A common route to pyrazole derivatives involves the condensation of substituted hydrazines with 1,3-diketones or β-ketoesters. For N,5-dimethyl substitution, methyl-substituted hydrazines or methylated diketones are employed.

-

- Solvent: Dimethylformamide (DMF) or ethanol

- Temperature: Moderate heating (around 80–85 °C)

- Catalysts: Acidic or basic catalysts may be used to promote cyclization

- Reaction Time: 1–3 hours depending on substrate reactivity

Example:

The reaction of 2,4-pentanedione (a methyl-substituted diketone) with an appropriate hydrazine derivative under heating in DMF yields 3,5-dimethyl-1H-pyrazole derivatives, which can be further nitrated or aminated to introduce the nitro and amino groups at desired positions.

Direct N-Substitution via N-Alkylation or N-Arylation

N-substituted pyrazoles can be prepared by direct alkylation or arylation of pyrazole cores using alkyl or aryl halides under basic conditions or via palladium-catalyzed cross-coupling reactions.

- Key Parameters:

- Base: Triethylamine or potassium carbonate

- Solvent: Dry dichloromethane or DMF

- Temperature: 0–5 °C for sensitive intermediates

- Catalysts: Palladium complexes for Buchwald–Hartwig amination

This method is useful for introducing the N-1 methyl group after pyrazole ring formation.

Nitration and Amination Steps

Nitration: Introduction of the nitro group at C-4 is typically achieved by controlled nitration of the pyrazole ring using nitrating agents such as nitric acid or mixed acid systems under cooled conditions to prevent decomposition.

Amination: The amino group at C-3 can be introduced by substitution reactions or reduction of nitro precursors, often requiring mild conditions to preserve the integrity of the pyrazole ring.

Detailed Experimental Procedure from Literature

A representative preparation method adapted from recent research:

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,4-Pentanedione (1.10 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol), DMF (5 mL) | Mix reagents in DMF, heat at 85 °C for 1.5 h | - | Formation of pyrazole ring with nitro substituent |

| 2 | Workup A: Pour into 1 M NaOH, extract with DCM, wash with brine, dry over MgSO4 | Isolation of crude product | - | Standard organic extraction |

| 3 | Purification by silica gel column chromatography (hexane–ethyl acetate gradient) | Obtain purified N-substituted pyrazole | 38–60% | Yield depends on substituents and conditions |

Comparative Data on Yields and Conditions

| Compound Variant | Starting Amine/Diketone | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 2,4-pentanedione + 2,4,4-trimethylpentan-2-amine | 85 | 1.5 | 38 | Silica gel chromatography |

| 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 2,4-pentanedione + 4-methoxyaniline | 85 | 1.5 | 55 | Silica gel chromatography |

| 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole | 2,4-pentanedione + 4-fluoroaniline | 85 | 1.5 | 60 | Silica gel chromatography |

This data illustrates that substituent effects on the amine influence yield and purity, with electron-donating groups generally improving yields.

Notes on Optimization and Scalability

Solvent Choice: DMF is preferred for its ability to dissolve both hydrazines and diketones and to withstand elevated temperatures without decomposition.

Temperature Control: Maintaining 85 °C ensures efficient cyclization without side reactions.

Workup Variations: Two workup methods (A and B) are reported, with workup A involving aqueous base extraction and workup B involving triethylamine treatment and partial solvent evaporation, both followed by chromatographic purification.

Catalyst and Additives: Use of triethylamine can neutralize acidic byproducts and improve product stability during purification.

Scale-Up Considerations: Reaction stoichiometry and temperature must be carefully controlled; statistical design of experiments (DoE) can optimize reagent ratios and reaction parameters to maximize yield and minimize impurities.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation of substituted hydrazines with diketones | Substituted hydrazines, 2,4-pentanedione, DMF | 85 °C, 1.5 h | Direct ring formation, good regioselectivity | Moderate yields, requires purification |

| N-Alkylation of pyrazole core | Pyrazole, alkyl halides, base (triethylamine) | 0–5 °C, inert atmosphere | High selectivity for N-substitution | Multi-step, sensitive to moisture |

| Controlled nitration | Pyrazole derivatives, nitrating agents | Low temperature, acidic conditions | Selective nitro group introduction | Risk of over-nitration or decomposition |

| Amination via substitution or reduction | Nitro-pyrazole precursors, reducing agents | Mild conditions | Introduces amino group selectively | Requires careful control to avoid ring damage |

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, reagents like alkyl halides and bases are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N,5-Dimethyl-4-amino-1H-pyrazol-3-amine, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine with structurally related pyrazole derivatives from the provided evidence. Key differences in substituents, physicochemical properties, and synthesis methodologies are highlighted.

Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in the target compound contrasts with the amine or methylthio groups in analogs (). This difference significantly impacts reactivity: nitro groups stabilize negative charges (e.g., in deprotonation reactions), while amines participate in hydrogen bonding or catalysis.

- The 3,4-dimethoxyphenyl substituent in introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound.

Synthesis and Yield :

- The synthesis of analogs in involves copper-catalyzed coupling (e.g., using cesium carbonate and copper(I) bromide), achieving moderate yields (17.9%) . The target compound’s synthesis might require similar conditions but could face challenges due to nitro group sensitivity.

Thermal and Chemical Stability :

- Nitro-containing pyrazoles (like the target) are prone to decomposition under reducing conditions, whereas methoxy or amine-substituted analogs (–3) exhibit greater stability in acidic/basic environments.

Biological Relevance :

- Pyridinyl-substituted analogs () are often explored as kinase inhibitors or antimicrobial agents. The target compound’s nitro group may confer unique bioactivity, though toxicity risks (common with nitroaromatics) must be evaluated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.